4-Fluoro-2-(trifluoromethyl)-DL-phenylalanine
Description
4-Fluoro-2-(trifluoromethyl)-DL-phenylalanine is a fluorinated amino acid derivative. This compound is of significant interest due to its unique structural features, which include a trifluoromethyl group and a fluorine atom on the aromatic ring. These features impart distinct chemical and biological properties, making it valuable in various scientific research and industrial applications.
Properties
IUPAC Name |
(2S)-2-amino-3-[4-fluoro-2-(trifluoromethyl)phenyl]propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F4NO2/c11-6-2-1-5(3-8(15)9(16)17)7(4-6)10(12,13)14/h1-2,4,8H,3,15H2,(H,16,17)/t8-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NICCVNASMKOGPH-QMMMGPOBSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)C(F)(F)F)CC(C(=O)O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1F)C(F)(F)F)C[C@@H](C(=O)O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F4NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of trifluoroacetimidoyl chlorides, hydrazine hydrate, and benzene-1,3,5-triyl triformate in a multi-component reaction . This method is efficient and scalable, providing moderate to good yields.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the industrial production more sustainable.
Chemical Reactions Analysis
Types of Reactions
4-Fluoro-2-(trifluoromethyl)-DL-phenylalanine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The trifluoromethyl and fluorine groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products
The major products formed from these reactions include various fluorinated derivatives, which can be further utilized in different applications. For example, the substitution reactions can yield compounds with different functional groups, enhancing their utility in pharmaceuticals and agrochemicals.
Scientific Research Applications
4-Fluoro-2-(trifluoromethyl)-DL-phenylalanine has a wide range of scientific research applications:
Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions due to its unique structural features.
Industry: The compound is used in the production of specialty chemicals and advanced materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 4-Fluoro-2-(trifluoromethyl)-DL-phenylalanine involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl and fluorine groups enhance the compound’s binding affinity and specificity towards these targets. The compound can modulate the activity of enzymes by acting as an inhibitor or activator, depending on the context .
Comparison with Similar Compounds
Similar Compounds
(2S)-2-amino-3-[4-(trifluoromethyl)phenyl]propanoic acid: Lacks the fluorine atom on the aromatic ring, resulting in different chemical and biological properties.
(2S)-2-amino-3-[4-fluoro-2-methylphenyl]propanoic acid: Contains a methyl group instead of a trifluoromethyl group, affecting its reactivity and applications.
(2S)-2-amino-3-[4-chloro-2-(trifluoromethyl)phenyl]propanoic acid: The chlorine atom introduces different electronic effects compared to the fluorine atom.
Uniqueness
The presence of both the trifluoromethyl group and the fluorine atom on the aromatic ring makes 4-Fluoro-2-(trifluoromethyl)-DL-phenylalanine unique. These features enhance its stability, reactivity, and binding affinity, making it a valuable compound in various scientific and industrial applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
